6-chloro-N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The process may include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the isopropylphenyl and tetrafluoroethoxyphenyl groups: These steps may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the chloro group or other functional groups, potentially leading to dechlorinated or hydrogenated products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chloro or phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent, subject to further research and clinical trials.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, imidazo[1,2-a]pyridines can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the core structure and may have similar biological activities.
Chloro-substituted aromatic compounds: Compounds with chloro groups on aromatic rings, which can exhibit similar reactivity.
Fluoroalkoxy-substituted compounds: Compounds with fluoroalkoxy groups, known for their unique chemical properties.
Uniqueness
6-chloro-N-(4-isopropylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H20ClF4N3O |
---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
6-chloro-N-(4-propan-2-ylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C24H20ClF4N3O/c1-14(2)15-3-8-18(9-4-15)30-22-21(31-20-12-7-17(25)13-32(20)22)16-5-10-19(11-6-16)33-24(28,29)23(26)27/h3-14,23,30H,1-2H3 |
InChI Key |
JPZVFKGVXLOPLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)OC(C(F)F)(F)F |
Origin of Product |
United States |
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